2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
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Overview
Description
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine is a heterocyclic compound that contains both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling of the Rings: The furan and thiophene rings are then coupled through a carbonylation reaction, forming the furan-3-carbonyl group attached to the thiophene ring.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine
- Thiophene-2-ethylamine
Uniqueness
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine is unique due to the presence of both furan and thiophene rings, which can confer distinct chemical and biological properties. The combination of these rings in a single molecule can enhance its reactivity and potential therapeutic applications compared to similar compounds that contain only one of these rings.
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone |
InChI |
InChI=1S/C11H11NO2S/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2 |
InChI Key |
RCSTXCCCJWNLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN |
Origin of Product |
United States |
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